Product packaging for 2,2-Dichlorobicyclo[4.1.0]heptane(Cat. No.:CAS No. 13519-94-3)

2,2-Dichlorobicyclo[4.1.0]heptane

Cat. No.: B11966115
CAS No.: 13519-94-3
M. Wt: 165.06 g/mol
InChI Key: MDFVNTKXKMMRJJ-UHFFFAOYSA-N
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Description

Structural and Stereochemical Considerations within the Bicyclo[4.1.0]heptane Framework

The bicyclo[4.1.0]heptane framework, the core of 7,7-dichlorobicyclo[4.1.0]heptane, consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. nih.gov This fusion results in a rigid, strained structure. The stereochemistry of this system is of particular interest. For instance, the conversion of cis-bicyclo[3.2.0]heptane-1,7-diol can lead to the highly strained trans-bicyclo[4.1.0]heptane system. tandfonline.comtandfonline.com The cleavage of bicyclo[n.1.0]alkanes, including the bicyclo[4.1.0]heptane system, by reagents like lead tetraacetate and thallium triacetate is influenced by the strain and stereochemistry of the bicyclic system, often proceeding via a trans addition mechanism. bohrium.com

In 7,7-dichlorobicyclo[4.1.0]heptane, the two chlorine atoms are attached to the C7 carbon, the sole carbon atom of the cyclopropane ring that is not part of the fusion to the cyclohexane ring. This gem-dichloro substitution pattern is a key structural feature. cymitquimica.com The molecule possesses a cis-fusion between the cyclopropane and cyclohexane rings.

Historical Context of Dihalocyclopropane Synthesis and Reactivity in Organic Chemistry

The synthesis of cyclopropane derivatives has a long history, with the first synthesis of a cyclopropane derivative being accomplished by William Henry Perkin and Adolf von Baeyer in 1884. scripps.edu A significant advancement in the synthesis of dihalocyclopropanes came in 1954 when Doering and coworkers discovered that dichlorocarbene (B158193) adds to alkenes to generate gem-dihalocyclopropanes. scripps.edu Dichlorocarbene, a reactive intermediate, is typically generated from chloroform (B151607) through deprotonation and subsequent α-elimination. researchgate.net

Initially, the synthesis required strictly anhydrous conditions using strong bases like potassium t-butoxide. researchgate.net A major breakthrough was the application of phase-transfer catalysis (PTC) to this reaction. researchgate.net The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, allows for the reaction to be carried out in a two-phase system (e.g., an organic solvent and concentrated aqueous sodium hydroxide), which is a much simpler and more efficient procedure. researchgate.netbartleby.comscribd.com This method has become the procedure of choice for the synthesis of a wide variety of gem-dihalocyclopropanes from various unsaturated compounds. researchgate.netacs.org

Significance of 7,7-Dichlorobicyclo[4.1.0]heptane as a Research Subject in Organic Synthesis and Reaction Mechanism Elucidation

7,7-Dichlorobicyclo[4.1.0]heptane serves as a valuable building block in organic synthesis due to its unique structural and reactive properties. cymitquimica.com The high ring strain of the cyclopropane ring and the presence of the chlorine atoms make it susceptible to various transformations, allowing for the construction of more complex molecular architectures. It is used as an intermediate in the synthesis of other bicyclic compounds and has been explored as a precursor for biologically active molecules.

The compound is also a significant subject for elucidating reaction mechanisms. Its reactions, such as those with phosphorus trichloride (B1173362) or under basic conditions, provide insights into the behavior of strained ring systems and the reactivity of gem-dihalocyclopropanes. researchgate.netrsc.org For example, the reaction with potassium t-butoxide in dimethyl sulfoxide (B87167) leads to a variety of rearrangement products, demonstrating the complex reaction pathways available to this molecule. rsc.org Furthermore, investigations into metal-catalyzed reactions involving 7,7-dichlorobicyclo[4.1.0]heptane have expanded its utility and the understanding of these transformations. kingston.ac.uk

Physicochemical Properties of 7,7-Dichlorobicyclo[4.1.0]heptane

Property Value
IUPAC Name 7,7-dichlorobicyclo[4.1.0]heptane
Molecular Formula C₇H₁₀Cl₂
Molecular Weight 165.06 g/mol
CAS Number 823-69-8
Boiling Point 198 °C at 760 mmHg, 80 °C at 15 mmHg
Density 1.208 - 1.22 g/mL
Refractive Index 1.503 at 20 °C
Physical State Liquid

Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane via Phase-Transfer Catalysis

Reactants Catalyst Base Solvent Yield
Cyclohexene (B86901), Chloroform Benzyltriethylammonium chloride 50% aq. Sodium Hydroxide (B78521) - 38.80%
Cyclohexene, Chloroform Tricaprylmethylammonium chloride Sodium Hydroxide Dichloromethane -
Cyclohexene, Chloroform Tri-n-propylamine Sodium Hydroxide n-Pentane, Ethanol (B145695) 82%

Foundational Approaches: Dichlorocarbene Addition to Cyclohexene

The most fundamental and widely utilized method for the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane involves the [1+2] cycloaddition of dichlorocarbene to cyclohexene. Dichlorocarbene (:CCl2) is a highly reactive intermediate that is typically generated in situ. libretexts.org The reaction is stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product. masterorganicchemistry.com

Phase-Transfer Catalysis (PTC) Protocols for Dichlorocarbene Generation and Addition

A significant challenge in dichlorocarbene generation from chloroform (CHCl3) and an aqueous strong base like sodium hydroxide (NaOH) is the immiscibility of the organic and aqueous phases. bartleby.com Phase-Transfer Catalysis (PTC) elegantly overcomes this issue by employing a catalyst that facilitates the transfer of the hydroxide anion (OH-) from the aqueous phase to the organic phase. youtube.comnih.gov This allows for the deprotonation of chloroform to occur in the organic phase, where the cyclohexene is present.

The mechanism under PTC conditions involves the phase-transfer catalyst, typically a quaternary ammonium salt such as benzyltriethylammonium chloride (BTEA-Cl) or tricaprylmethylammonium chloride (Aliquat 336), exchanging its counter-ion for a hydroxide ion at the aqueous-organic interface. bartleby.comchemistry-online.com This new, more lipophilic hydroxide-containing species can then migrate into the organic phase. Here, the hydroxide ion deprotonates chloroform to form the trichloromethanide anion (:CCl3-), which subsequently undergoes α-elimination of a chloride ion to yield dichlorocarbene. libretexts.org The highly electrophilic dichlorocarbene then rapidly reacts with the nucleophilic double bond of cyclohexene to form the desired 7,7-dichlorobicyclo[4.1.0]heptane. libretexts.org Vigorous stirring is crucial to maximize the interfacial surface area between the two phases, thereby increasing the reaction rate. bartleby.com

Commonly used phase-transfer catalysts in this reaction include:

Benzyltriethylammonium chloride (BTEA-Cl) blogspot.com

Tricaprylmethylammonium chloride (Aliquat 336) chemistry-online.com

Tri-n-propylamine oc-praktikum.de

Multi-site phase transfer catalysts (MPTC) ijcmas.com

Optimization of Reaction Conditions and Catalyst Systems in PTC Synthesis

The yield and efficiency of the PTC synthesis of 7,7-dichlorobicyclo[4.1.0]heptane are highly dependent on several reaction parameters. Researchers have investigated the optimization of these conditions to maximize product formation and minimize side reactions.

Catalyst Loading: The rate of the reaction is directly proportional to the amount of the phase-transfer catalyst used. ijcmas.com Increasing the catalyst concentration leads to a higher number of active sites available to transport the hydroxide ions into the organic phase, thus accelerating the reaction. However, beyond a certain point, further increases in catalyst loading may only offer marginal improvements in yield.

Base Concentration: The concentration of the aqueous sodium hydroxide solution is a critical factor. Typically, a 50% (w/w) aqueous NaOH solution is employed. bartleby.com This high concentration is believed to enhance the reactivity of the hydroxide ions by reducing their solvation by water molecules.

Temperature and Reaction Time: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the base to control the initial exotherm, and then allowed to proceed at room temperature or with gentle heating (e.g., 50 °C) for several hours to ensure completion. blogspot.comoc-praktikum.de A typical procedure might involve vigorous stirring for 20 minutes at 0 °C, followed by an hour at room temperature and an additional three hours at 50 °C. oc-praktikum.de

Reactant Stoichiometry: The molar ratio of cyclohexene to chloroform can also be optimized. While a 1:1 molar ratio has been used, employing an excess of chloroform is common to ensure complete conversion of the cyclohexene. blogspot.comchemrxiv.org

An example of an optimized batch synthesis using benzyltriethylammonium chloride as the catalyst can achieve yields of up to 97%. blogspot.com

Interactive Data Table: Optimization of PTC Synthesis

ParameterConditionObservationYieldReference
Catalyst Benzyltriethylammonium chlorideEffective at facilitating phase transfer.Up to 97% blogspot.com
Base Conc. 50% aq. NaOHHigh concentration increases reactivity.High bartleby.com
Temperature 0°C to 50°CInitial cooling controls exotherm, then heating drives reaction to completion.82% oc-praktikum.de
Stirring VigorousIncreases interfacial surface area, enhancing reaction rate.High bartleby.com
Catalyst Amount 0.05-0.25 mol%Rate is dependent on catalyst amount.High ijcmas.com

Alternative Methods for Dichlorocarbene Generation and Subsequent Cyclopropanation

While PTC is the most prevalent method, alternative strategies for generating dichlorocarbene for the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane have been explored.

Metal-Catalyzed Systems for Dichlorocarbene Formation

Transition metal catalysis offers an alternative pathway for carbene generation, although it is more commonly associated with diazo compounds. However, some systems have been developed for dichlorocyclopropanation from non-diazo precursors. For instance, iron and copper complexes have been investigated for their potential to catalyze cyclopropanation reactions. While specific examples detailing the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane using these metal catalysts with chloroform are not extensively documented in the context of replacing PTC, the general principle involves the metal center activating the chloroform to facilitate carbene formation. Iron porphyrin complexes, for example, have been shown to catalyze cyclopropanation reactions, though typically with in situ generated diazomethane. researchgate.netrsc.org The development of efficient iron or copper-catalyzed systems for the direct dichlorocyclopropanation of cyclohexene from chloroform remains an area of interest.

Sonochemical Synthesis Protocols Utilizing Ultrasound for Dichlorocarbene Generation

Ultrasound has emerged as a powerful tool in organic synthesis, and it has been successfully applied to the generation of dichlorocarbene. Sonochemical methods utilize the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions.

In the context of dichlorocarbene generation, ultrasound can be used to promote the reaction of carbon tetrachloride with magnesium in a neutral medium, providing an improved method for generating the carbene. This sonochemically generated dichlorocarbene can then react with olefins like cyclohexene to produce high yields of the corresponding gem-dichlorocyclopropane derivatives. This approach offers the advantage of avoiding the use of strong bases.

Synthetic Pathways to Substituted 7,7-Dichlorobicyclo[4.1.0]heptane Analogs

The general synthetic strategies for the parent compound can be extended to produce substituted analogs of 7,7-dichlorobicyclo[4.1.0]heptane. This is typically achieved by starting with a substituted cyclohexene. The phase-transfer catalysis method is particularly amenable to this approach.

For example, the dichlorocyclopropanation of 3-methyl-1-cyclohexene and 4-vinyl-1-cyclohexene has been successfully carried out using a multi-site phase transfer catalyst under biphasic conditions (chloroform and aqueous NaOH). ijcmas.com These reactions proceed with high yields, often reaching 100% within an hour, to produce 7,7-dichloro-3-methyl-bicyclo[4.1.0]-heptane and 7,7-dichloro-4-vinyl-bicyclo[4.1.0]-heptane, respectively. ijcmas.com The kinetics of these reactions have been studied, demonstrating that the principles of PTC apply effectively to substituted systems. ijcmas.com

Similarly, diethyl (1R,6S)-7,7-dichlorobicyclo[4.1.0]heptane-3,4-dicarboxylate can be synthesized from the corresponding substituted cyclohexene using chloroform and a phase-transfer catalyst like triethylbenzylammonium chloride. chemrxiv.org This demonstrates that the dichlorocarbene addition is tolerant of various functional groups on the cyclohexene ring.

Interactive Data Table: Synthesis of Substituted 7,7-Dichlorobicyclo[4.1.0]heptane Analogs via PTC

Starting MaterialProductCatalystYieldReference
3-Methyl-1-cyclohexene7,7-Dichloro-3-methyl-bicyclo[4.1.0]-heptaneMulti-site PTC~100% ijcmas.com
4-Vinyl-1-cyclohexene7,7-Dichloro-4-vinyl-bicyclo[4.1.0]-heptaneMulti-site PTC~100% ijcmas.com
Diethyl (1R,6S)-cyclohex-4-ene-1,2-dicarboxylateDiethyl (1R,6S)-7,7-dichlorobicyclo[4.1.0]heptane-3,4-dicarboxylateTriethylbenzylammonium chloride- chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10Cl2 B11966115 2,2-Dichlorobicyclo[4.1.0]heptane CAS No. 13519-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13519-94-3

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

2,2-dichlorobicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10Cl2/c8-7(9)3-1-2-5-4-6(5)7/h5-6H,1-4H2

InChI Key

MDFVNTKXKMMRJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C(C1)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 7,7 Dichlorobicyclo 4.1.0 Heptane

Synthesis of Dichlorobicyclo[4.1.0]heptane Derivatives

The foundational dichlorocyclopropanation reaction can be extended to cyclohexene precursors that already contain functional groups, or the bicyclic product itself can be further modified. This allows for the creation of a diverse range of functionalized 7,7-dichlorobicyclo[4.1.0]heptane derivatives.

The introduction of functional groups onto the bicyclo[4.1.0]heptane framework can be accomplished by using substituted cyclohexenes as starting materials. The dichlorocarbene addition proceeds effectively with allylic alcohols, acetates, and alkyl-substituted cyclohexenes, leading to products with hydroxyl, acetoxy, or alkyl groups on the six-membered ring.

For instance, the reaction of 3-acetoxycyclohexene (B173081) with dichlorocarbene, generated from (bromodichloromethyl)phenylmercury, selectively produces 2-acetoxy-7,7-dichlorobicyclo[4.1.0]heptane. thieme-connect.de Similarly, starting with 3,5,5-trimethyl-2-cyclohexen-1-ol (B1582508) and using chloroform and aqueous sodium hydroxide (B78521) under phase-transfer catalysis yields 7,7-dichloro-4,4,6-trimethylbicyclo[4.1.0]heptan-2-ol. thieme-connect.de Another synthetic adaptation involves the reduction of a bicyclic diester to afford ((1R,6S)-7,7-dichlorobicyclo[4.1.0]heptane-3,4-diyl)dimethanol. amazonaws.com

These methods demonstrate the compatibility of the dichlorocyclopropanation reaction with various functional groups, providing access to a range of substituted derivatives.

Table 1: Synthesis of Functionalized 7,7-Dichlorobicyclo[4.1.0]heptane Derivatives

Starting MaterialReagentsProductYieldReference
3-Acetoxycyclohexene(Bromodichloromethyl)phenylmercury2-Acetoxy-7,7-dichlorobicyclo[4.1.0]heptane84% thieme-connect.de
3,5,5-Trimethyl-2-cyclohexen-1-olCHCl₃, 50% aq. NaOH, Benzyltriethylammonium chloride7,7-Dichloro-4,4,6-trimethylbicyclo[4.1.0]heptan-2-olNot specified thieme-connect.de
Bicyclo[4.1.0]heptane-3,4-dicarboxylate derivativeLiAlH₄, THF((1R,6S)-7,7-dichlorobicyclo[4.1.0]heptane-3,4-diyl)dimethanolNot specified amazonaws.com

The synthesis of heteroatom-containing analogs of 7,7-dichlorobicyclo[4.1.0]heptane involves the dichlorocyclopropanation of the corresponding heterocyclic alkene. These reactions provide access to frameworks like oxa- and aza-bicyclo[4.1.0]heptanes, which are valuable intermediates in organic synthesis.

The oxa-analog, 7,7-dichloro-2-oxabicyclo[4.1.0]heptane, is prepared by the reaction of dichlorocarbene with dihydropyran. orgsyn.org A common method for generating the dichlorocarbene for this transformation is the reaction of ethyl trichloroacetate (B1195264) with a base like sodium methoxide (B1231860). orgsyn.org This procedure has been shown to produce the desired oxa-bicyclic compound in good yields (68-75%). orgsyn.org The resulting compound is a key intermediate that can undergo ring-opening reactions to form other complex molecules. acs.org

The aza-analog, specifically tert-butyl 7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate, is synthesized from the corresponding protected dihydropyridine (B1217469) derivative. rsc.org This class of compounds provides a scaffold for the synthesis of more complex nitrogen-containing molecules, such as functionalized azepanes. rsc.orgevitachem.com

Table 2: Synthesis of Heteroatom-Containing 7,7-Dichlorobicyclo[4.1.0]heptane Analogs

Starting MaterialReagentsProductYieldReference
DihydropyranEthyl trichloroacetate, Sodium methoxide7,7-Dichloro-2-oxabicyclo[4.1.0]heptane68–75% orgsyn.org
tert-Butyl 5,6-dihydro-2H-pyridine-1-carboxylateChloroform, Basetert-Butyl 7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylateNot specified rsc.org

Chemical Reactivity and Transformation Pathways of 7,7 Dichlorobicyclo 4.1.0 Heptane

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain and the presence of two electron-withdrawing chlorine atoms on the same carbon make the cyclopropane ring of 7,7-dichlorobicyclo[4.1.0]heptane susceptible to cleavage under various conditions. unit.no

Nucleophilic Ring-Opening with Organic Anions (e.g., Methoxide)

The reaction of 7,7-dichlorobicyclo[4.1.0]heptane with nucleophiles like methoxide (B1231860) ions can lead to ring-opened products. For instance, treatment with sodium methoxide can result in the formation of ring-opened acetals. unit.no The reaction of the related compound, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, with methoxide ion has been shown to yield cis-dichloromethylcyclopentenecarboxylic acid derivatives through ring opening. rsc.org In some cases, these reactions can be complex. For example, the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with carbanions derived from C-H acids in the presence of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) can yield syn-7-chlorobicyclo[4.1.0]heptane derivatives as major products, indicating substitution rather than immediate ring-opening. researchgate.net

Solvolytic Reactivity and Factors Influencing Ring Cleavage

Solvolysis of 7,7-dichlorobicyclo[4.1.0]heptane can lead to ring cleavage, with the high ring strain being a key driving force for this reactivity. The stability of the bicyclic structure is counteracted by the enhanced reactivity due to the chlorine substituents. cymitquimica.com The reaction of 7,7-dichlorobicyclo[4.1.0]heptane with silver trifluoroacetate (B77799) in benzene (B151609) results in a mixture of ring-opened trifluoroacetate products. researchgate.net The specific products formed and the rate of reaction are influenced by the solvent and the nature of the electrophilic species involved.

Reductive Dehalogenation and Catalytic Hydrogenolysis to Monochlorocyclopropanes

The chlorine atoms on 7,7-dichlorobicyclo[4.1.0]heptane can be selectively removed. Indirect electrochemical reduction using phenanthrene (B1679779) as a mediator yields a 2:1 mixture of cis- and trans-7-chlorobicyclo[4.1.0]heptane. scispace.com Catalytic hydrogenolysis is another effective method for producing monochlorocyclopropanes. Additionally, hydrodehalogenation can be achieved using various reducing agents, such as those based on niobium complexes or organotin hydrides. rsc.orgthieme-connect.de For example, the reaction with triphenyltin (B1233371) hydride can produce 7-chlorobicyclo[4.1.0]heptane. thieme-connect.de

Table 1: Selected Reductive Dehalogenation Reactions of 7,7-Dichlorobicyclo[4.1.0]heptane

Reagent/Catalyst Product(s) Yield/Ratio Reference
Phenanthrene (mediator) cis- and trans-7-chlorobicyclo[4.1.0]heptane 2:1 mixture scispace.com
Triphenyltin hydride 7-chlorobicyclo[4.1.0]heptane Not specified thieme-connect.de
Trichloroniobium complex/PhSiH₃ Hydrodehalogenated products Not specified rsc.org
Nickel catalyst Monochlorocyclopropanes Efficient

Rearrangement Reactions

Beyond simple ring-opening, 7,7-dichlorobicyclo[4.1.0]heptane undergoes several important rearrangement reactions, often leading to larger ring systems.

Cyclopropene-Carbene Isomerizations

Under certain conditions, 7,7-dichlorobicyclo[4.1.0]heptane can undergo dehydrochlorination to form a highly strained cyclopropene (B1174273) intermediate. This intermediate can then isomerize to a carbene, which can participate in further reactions. researchgate.net This pathway is distinct from its behavior in polar media like DMSO, where rearrangements of the cyclopropene intermediate are more prevalent. researchgate.net

Ring Expansion Reactions to Form Cycloheptane and Cycloheptatriene (B165957) Derivatives

One of the most significant synthetic applications of 7,7-dichlorobicyclo[4.1.0]heptane is its use in ring expansion reactions to form seven-membered rings. The tendency of its cyclopropane fragment to isomerize with an extension of the cycle is a key feature. google.com A notable example is the synthesis of cycloheptatriene-1,3,5. This can be achieved through dehydrochlorination and isomerization under the influence of copper(I) and copper(II) salts in an alcohol medium, which acts as an HCl-binding reagent. google.com For instance, heating 7,7-dichlorobicyclo[4.1.0]heptane with CuBr₂ in methanol (B129727) at 160°C for 6 hours can produce cycloheptatriene-1,3,5 with a yield of 83%. google.com Another method involves treating dibromocyclopropanes (the bromo-analogue) with silver sulphate in concentrated sulphuric acid, which also results in ring expansion to form unsaturated ketones. researchgate.net

Table 2: Ring Expansion Reaction to Cycloheptatriene-1,3,5

Reagents Temperature Time Product Yield Reference
CuBr₂, CH₃OH 160°C 6 hours Cycloheptatriene-1,3,5 83% google.com

Dehydrochlorination and Isomerization Pathways

The dehydrochlorination of 7,7-dichlorobicyclo[4.1.0]heptane is a significant transformation that often leads to isomerization and ring expansion. This process can be initiated under various conditions, leading to different product distributions.

A notable application of this reaction is the synthesis of cycloheptatriene-1,3,5. google.com This transformation involves both dehydrochlorination and isomerization with ring expansion of the cyclopropane fragment. One method involves carrying out the reaction at high temperatures, between 490-520 °C, in a nitrogen stream. However, this process is not selective and produces a mixture of cycloheptatriene (35%) and toluene (B28343) (36%). google.com Another approach utilizes a catalytic system of monovalent and divalent copper salts (Cu(I), Cu(II)) in an alcohol medium, such as methanol or ethanol (B145695). google.com In this method, the alcohol also serves as a hydrogen chloride (HCl) binding agent. The reaction, conducted at 160°C, has been shown to improve the yield and purity of the resulting cycloheptatriene. google.com For instance, using CuBr₂ in ethanol at 160°C for 6 hours can produce cycloheptatriene-1,3,5 with a 76% yield. google.com

The reaction of 7,7-dichlorobicyclo[4.1.0]heptane with potassium t-butoxide in dimethyl sulfoxide (DMSO) also demonstrates a dehydrochlorination-isomerization pathway, yielding o-ethyltoluene. researchgate.net Furthermore, reactions with organic bases in nonpolar solvents like benzene and tetrahydrofuran (B95107) (THF) can lead to rearrangements of the intermediate cyclopropene. researchgate.net This can result in products formed by the shift of the double bond into the six-membered ring. researchgate.net

The synthesis of the antiviral drug tecovirimat (B1682736) involves the production of cycloheptatriene from 7,7-dichlorobicyclo[4.1.0]heptane via a high-temperature dehydrochlorination–isomerization–ring expansion process. nih.gov This industrial method, however, can generate significant amounts of toluene as a byproduct. nih.gov

Dehydrochlorination and Isomerization Reactions of 7,7-Dichlorobicyclo[4.1.0]heptane

Summary of reaction conditions and products from the dehydrochlorination and isomerization of 7,7-dichlorobicyclo[4.1.0]heptane.

Reagents and ConditionsMajor Product(s)YieldReference
Heating (490-520 °C) in N₂ streamCycloheptatriene-1,3,5, Toluene35% (Cycloheptatriene), 36% (Toluene) google.com
CuBr₂, C₂H₅OH, 160 °C, 6 hCycloheptatriene-1,3,576% google.com
Potassium t-butoxide, DMSOo-EthyltolueneNot specified researchgate.net
Heating (170–180 °C) in 2-pyrrolidoneCycloheptatriene, TolueneToluene is a major byproduct (~10%) nih.gov

Sigmatropic Shifts within Related Bicyclic Systems

Sigmatropic rearrangements are pericyclic reactions where a substituent moves from one part of a π-system to another. wikipedia.org While specific studies on sigmatropic shifts of 7,7-dichlorobicyclo[4.1.0]heptane itself are not detailed, examining related bicyclic systems provides insight into potential transformation pathways. These rearrangements are often classified by an order term [i,j], indicating the migration of a σ-bond across a π-system. wikipedia.org

One relevant example is the thermal rearrangement of bicyclo[3.2.0]hept-2-ene systems, which can interconvert with norbornene via a formal kingston.ac.uk sigmatropic shift. researchgate.net Computational studies have shown that this rearrangement can proceed through a transition state leading to a diradical intermediate on the potential energy surface. researchgate.net The stereochemistry of these shifts is a key focus, with the orbital symmetry rules predicting specific outcomes (suprafacial-inversion or antarafacial-retention for a thermal kingston.ac.uk shift). researchgate.net

Photochemical rearrangements also provide examples of sigmatropic shifts in related structures. For instance, the irradiation of 2-cyanobicyclo[2.2.1]hept-2-ene results in a kingston.ac.uk sigmatropic shift to form 1-cyanobicyclo[4.1.0]hept-2-ene as the major product. cdnsciencepub.com This transformation highlights how energy input can facilitate migrations within these constrained bicyclic frameworks.

Another type of rearrangement observed in bicyclic systems is the "walk rearrangement," which can be formally described as a (1,n) sigmatropic shift. wikipedia.org This involves the migration of a divalent group within a three-membered ring of a bicyclic molecule. An example is the rearrangement of tropilidenes (1,3,5-cycloheptatrienes), which can exist in equilibrium with their bicyclo[4.1.0]heptadiene (norcaradiene) form through an electrocyclic reaction. wikipedia.org Subsequent researchgate.net alkyl shifts can then occur within this system. wikipedia.org Additionally, allylic oxidation of certain bicyclo[4.1.0]heptane derivatives can proceed through a mechanism involving a google.comkingston.ac.uk-sigmatropic rearrangement. acs.org

Substitution Reactions

Formation of Organophosphorus Compounds: Reaction with Phosphorus Trichloride (B1173362) to Yield Phosphonic Dichlorides

7,7-Dichlorobicyclo[4.1.0]heptane can undergo substitution reactions to form organophosphorus compounds. Specifically, it reacts with phosphorus trichloride (PCl₃) in the presence of anhydrous aluminum trichloride (AlCl₃) as a catalyst to produce phosphonic dichlorides. researchgate.net This reaction is a method for introducing a phosphorus-containing functional group onto the bicyclic framework. While detailed mechanistic studies for this specific reaction are limited in the provided context, the reaction of aromatic hydrocarbons with PCl₃ and AlCl₃ is a known method for synthesizing primary phosphonous dichlorides. manupropria-pens.ch

Metal-Catalyzed Transformations (Post-Synthesis)

Alkene Addition Reactions Mediated by Metal Complexes

Metal catalysts can mediate addition reactions involving 7,7-dichlorobicyclo[4.1.0]heptane and related systems. While the compound itself is formed from the addition of dichlorocarbene (B158193) to cyclohexene (B86901), metal complexes can influence subsequent transformations or analogous addition reactions. kingston.ac.ukgrafiati.com

One study re-investigated the reaction between dicobalt octacarbonyl ([Co₂(CO)₈]) and carbon tetrachloride (CCl₄) in the presence of cyclohexene, a reaction previously reported to yield 7,7-dichlorobicyclo[4.1.0]heptane via dichlorocarbene addition. kingston.ac.uk The study revealed that the primary pathway involves the formation of trichloromethyl radicals (•CCl₃), which then add to cyclohexene. The formation of the dichlorobicyclo[4.1.0]heptane was found to be only a minor pathway. kingston.ac.uk

However, other metal complexes have been shown to be effective catalysts for the addition of polychloroalkanes to alkenes. For example, ruthenium complexes such as [RuCl₂(PPh₃)₃] provide higher yields and stereoselectivities in the addition of CCl₄ to cyclohexene compared to [Co₂(CO)₈]. kingston.ac.uk This suggests that a metal-complex-catalyzed mechanism, potentially involving radical pair formation, is at play. kingston.ac.uk The efficiency of these ruthenium catalysts can be influenced by the electronic nature of the phosphine (B1218219) ligands. kingston.ac.uk

Mechanistic Investigations of 7,7 Dichlorobicyclo 4.1.0 Heptane Reactions

Mechanisms of Dichlorocarbene (B158193) Addition to Cyclohexene (B86901)

The synthesis of 7,7-dichlorobicyclo[4.1.0]heptane is typically achieved through the addition of dichlorocarbene (:CCl2) to cyclohexene. This reaction is a classic example of a cyclopropanation reaction. The dichlorocarbene is a highly reactive intermediate that is usually generated in situ from chloroform (B151607) (CHCl3) and a strong base. quizlet.comlibretexts.org

The addition of a carbene to an alkene can, in principle, proceed through either a concerted or a stepwise mechanism. In a concerted pathway , the two new carbon-carbon single bonds are formed simultaneously. This type of reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. libretexts.orgyoutube.com For instance, the reaction of dichlorocarbene with a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene gives a trans-substituted cyclopropane. openstax.org

The alternative is a stepwise pathway , which would involve the formation of a diradical or zwitterionic intermediate. If a triplet carbene, which acts like a biradical, is involved, the reaction is not stereospecific because rotation around the single bonds in the intermediate can occur before the ring closes. libretexts.org However, the reaction of dichlorocarbene generated from chloroform is generally considered to be a concerted process involving a singlet carbene, thus preserving the stereochemistry of the alkene. libretexts.orgyoutube.com

Computational studies have provided further insight into the concerted mechanism. The reaction is a 4-electron pericyclic process, which, according to the Woodward-Hoffmann rules, would be expected to proceed through an antarafacial component. ic.ac.uk However, calculations show that the reaction avoids a direct, high-energy approach and instead follows a lower-energy, "round-about" path. ic.ac.uk This pathway involves the asynchronous formation of the two C-C bonds, where one bond starts to form before the other, but without the formation of a distinct intermediate. ic.ac.uk

The generation of dichlorocarbene from chloroform and a strong base like sodium hydroxide (B78521) presents a challenge because the reactants are in different phases: chloroform is an organic liquid, while sodium hydroxide is typically used as an aqueous solution. chem21labs.com To overcome this, phase-transfer catalysts (PTCs) are employed. chem21labs.comijcmas.com These catalysts are molecules that have both hydrophobic and hydrophilic parts, allowing them to transport a reactant from one phase to another. chem21labs.com

Common PTCs for this reaction include quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride or tricaprylmethylammonium chloride (Aliquat 336). bartleby.comchemistry-online.com The mechanism of PTC action involves the following steps:

The quaternary ammonium cation (Q⁺) in the organic phase exchanges its anion for a hydroxide ion (OH⁻) from the aqueous phase at the interface. chem21labs.com

The resulting Q⁺OH⁻ is soluble in the organic phase and transports the hydroxide ion into it. bartleby.comchem21labs.com

In the organic phase, the hydroxide ion deprotonates the chloroform to form the trichloromethanide anion (:CCl₃⁻). openstax.orgchem21labs.comchegg.com

This anion is unstable and spontaneously eliminates a chloride ion (Cl⁻) to generate dichlorocarbene (:CCl₂). libretexts.orgopenstax.org

The highly reactive dichlorocarbene then immediately reacts with the cyclohexene present in the organic phase to form 7,7-dichlorobicyclo[4.1.0]heptane. chem21labs.com

The use of a PTC significantly increases the reaction rate and yield by facilitating the interaction between the reactants that would otherwise be separated by the phase boundary. bartleby.comijcmas.com The efficiency of the reaction can be influenced by factors such as the amount of catalyst, stirring speed, and the concentration of the base. bartleby.comijcmas.com

Factor Effect on Dichlorocyclopropanation References
Catalyst Amount Increasing the amount of phase-transfer catalyst generally increases the reaction rate by providing more active sites for ion transport. ijcmas.com
Stirring Speed Vigorous stirring increases the interfacial area between the aqueous and organic phases, enhancing the rate of reaction. bartleby.com
Base Concentration The rate can be dependent on the concentration of the aqueous sodium hydroxide solution. ijcmas.com

Mechanisms of Cyclopropane Ring Transformations

The strained three-membered ring of 7,7-dichlorobicyclo[4.1.0]heptane makes it susceptible to various ring-opening and rearrangement reactions, providing pathways to a range of other cyclic and acyclic compounds.

Under basic conditions, 7,7-dichlorobicyclo[4.1.0]heptane can undergo ring-opening reactions. For instance, treatment with a base can lead to the formation of cycloheptadiene derivatives. A proposed mechanism involves the elimination of HCl to form a highly strained bicyclo[4.1.0]hept-1(7)-ene intermediate. This intermediate can then rearrange to yield products like 2-chloro-1,3-cycloheptadiene. researchgate.net The exact nature of the products can depend on the reaction conditions and the base used.

While many reactions of 7,7-dichlorobicyclo[4.1.0]heptane proceed through ionic intermediates, radical pathways have also been identified. For example, the reduction of 7,7-dichlorobicyclo[4.1.0]heptane with tri-n-butyltin hydride is a radical reaction that requires elevated temperatures. researchgate.net Additionally, investigations into metal-catalyzed reactions have shown that radical intermediates can play a significant role. One study on the reaction of carbon tetrachloride with cyclohexene in the presence of a cobalt carbonyl complex, which was initially thought to produce 7,7-dichlorobicyclo[4.1.0]heptane via a carbene pathway, was found to primarily proceed through the formation of trichloromethyl radicals. kingston.ac.uk

The stereochemistry of the starting 7,7-dichlorobicyclo[4.1.0]heptane can influence the stereochemical outcome of its ring transformation reactions. The cis or trans relationship of the substituents on the bicyclic framework can dictate the conformational preferences and the trajectory of attack by reagents, leading to specific stereoisomers of the products. While detailed studies on the stereochemical control in ring transformations of this specific compound are not extensively documented in the provided search results, it is a general principle in the chemistry of bicyclic systems. The rigidity of the bicyclo[4.1.0]heptane framework can be exploited to achieve stereoselective synthesis.

Transition State Analysis and Reaction Energetics of Key Transformations

The reactivity of 7,7-dichlorobicyclo[4.1.0]heptane is largely dictated by the significant ring strain inherent in its bicyclic structure and the electronic influence of the gem-dichloro-substituted cyclopropane ring. Mechanistic studies, often supported by computational chemistry, have provided insights into the energetics and transition states of its formation and subsequent transformations. Key transformations include its synthesis via dichlorocarbene addition to cyclohexene and various ring-opening reactions.

One of the most fundamental reactions involving 7,7-dichlorobicyclo[4.1.0]heptane is its synthesis from the addition of dichlorocarbene to cyclohexene. chegg.com Dichlorocarbene, a reactive intermediate, is typically generated from chloroform and a strong base. openstax.org The addition of the singlet state of dichlorocarbene to the alkene is a concerted and stereospecific process. openstax.orgyoutube.com

Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, have elucidated the energetics of this cycloaddition. The analysis of the transition state for the addition of dichlorocarbene to cyclohexene reveals crucial information about the reaction pathway. youtube.com

Below is a data table summarizing the computed enthalpies of activation and reaction for the formation of 7,7-dichlorobicyclo[4.1.0]heptane.

Note: While the source indicates computed enthalpies were tabulated for various alkenes, specific values for cyclohexene were not detailed in the provided abstract. The reaction is generally known to be exothermic with a low activation barrier.

Another significant area of mechanistic investigation is the ring-opening of gem-dichlorocyclopropanes like 7,7-dichlorobicyclo[4.1.0]heptane, often under basic conditions. unit.no These reactions are driven by the release of ring strain. For instance, treatment of 7,7-dichlorobicyclo[4.1.0]heptane with potassium t-butoxide in dimethyl sulfoxide (B87167) leads to a complex mixture of products, including ring-opened and rearranged species. The mechanism of such reactions can be intricate, involving the formation of highly strained intermediates like bicyclo[4.1.0]hept-1(7)-ene, which can then undergo further rearrangements. researchgate.net

The reaction of 7,7-dichlorobicyclo[4.1.0]heptane with phosphorus trichloride (B1173362) represents another transformation where mechanistic understanding is crucial. researchgate.net The specifics of the transition states and energetics for this particular reaction are a subject of detailed research.

The following table lists the chemical compounds mentioned in this article.

Advanced Spectroscopic and Computational Characterization in 7,7 Dichlorobicyclo 4.1.0 Heptane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 7,7-dichlorobicyclo[4.1.0]heptane, providing critical insights into its carbon-hydrogen framework and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of 7,7-dichlorobicyclo[4.1.0]heptane. oc-praktikum.de The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule.

The structure of 7,7-dichlorobicyclo[4.1.0]heptane has been confirmed by NMR spectroscopy. In a typical synthesis, the cis isomer is the more likely product. stackexchange.com The ¹³C NMR spectrum of the crude product in CDCl₃ shows distinct peaks that can be assigned to the different carbon atoms in the bicyclic structure. oc-praktikum.de For instance, the carbon atoms C4 and C5 appear at approximately 18.9 ppm, C3 and C6 at 20.2 ppm, and C1 and C2 at 25.8 ppm. The carbon atom C7, bonded to the two chlorine atoms, is significantly deshielded and appears at a chemical shift of 67.4 ppm. oc-praktikum.de The solvent peak for CDCl₃ is observed in the range of 76.5-77.5 ppm. oc-praktikum.de The purity of the compound can be assessed by the absence of signals from impurities. For example, in the purification of a related compound, NMR analysis was used to confirm the structure and purity. nih.gov

¹³C NMR Data for 7,7-Dichlorobicyclo[4.1.0]heptane

Carbon Atom Chemical Shift (δ) in ppm
C4, C5 18.9
C3, C6 20.2
C1, C2 25.8
C7 67.4

Data obtained in CDCl₃ at 125 MHz. oc-praktikum.de

While direct ³¹P NMR studies on 7,7-dichlorobicyclo[4.1.0]heptane are not applicable due to the absence of phosphorus, this technique is crucial for characterizing its organophosphorus derivatives. Reactions of 7,7-dichlorobicyclo[4.1.0]heptane with phosphorus-containing reagents lead to new compounds where ³¹P NMR becomes an essential tool for structural elucidation. For instance, it is known to react with phosphorus trichloride (B1173362) in the presence of anhydrous aluminum trichloride to form phosphonic dichlorides. The characterization of these products would heavily rely on ³¹P NMR to confirm the formation of the C-P bond and to determine the chemical environment of the phosphorus atom.

The rigid, bicyclic structure of 7,7-dichlorobicyclo[4.1.0]heptane gives rise to specific stereochemical and conformational properties that can be investigated using advanced NMR techniques. While basic 1D NMR provides primary structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals, especially in substituted derivatives. These techniques can reveal through-bond and through-space correlations, which are critical for determining the relative stereochemistry of substituents and for analyzing the conformational preferences of the six-membered ring. The study of related bicyclic systems often employs such advanced methods to resolve complex structural questions. ut.ee

Infrared (IR) Spectroscopy for Functional Group Identification and Strain Assessment

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 7,7-dichlorobicyclo[4.1.0]heptane and for gaining qualitative insights into the ring strain of the cyclopropane (B1198618) ring. The IR spectrum of 7,7-dichlorobicyclo[4.1.0]heptane displays characteristic absorption bands that confirm its structure. The sp³ C-H stretching vibrations are observed below 3000 cm⁻¹, specifically at 2944 and 2859 cm⁻¹. oc-praktikum.de The presence of the C-Cl bonds is identified by a strong absorption band in the fingerprint region, typically around 796 cm⁻¹. oc-praktikum.de This band is a key marker for the dichlorocyclopropane moiety. The strained nature of the three-membered ring can also influence the frequency and intensity of certain vibrational modes.

Characteristic IR Absorption Bands for 7,7-Dichlorobicyclo[4.1.0]heptane

Wavenumber (cm⁻¹) Assignment
2944, 2859 C-H stretching (alkane)
796 C-Cl stretching

Data from a film sample. oc-praktikum.de

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and molecular formula of 7,7-dichlorobicyclo[4.1.0]heptane and for studying its fragmentation behavior upon ionization. The nominal molecular weight of this compound is 164 g/mol , and high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₇H₁₀Cl₂. nih.gov The mass spectrum of 7,7-dichlorobicyclo[4.1.0]heptane exhibits a characteristic isotopic pattern for a molecule containing two chlorine atoms. The presence of the isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance results in a distinctive M, M+2, and M+4 peak cluster for the molecular ion. Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. For instance, the loss of a chlorine atom or the entire dichlorocarbene (B158193) moiety would lead to characteristic fragment ions.

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool in the study of complex molecules like 7,7-Dichlorobicyclo[4.1.0]heptane. These theoretical methods provide deep insights into molecular properties and behaviors that can be challenging to probe through experimental means alone. By modeling the molecule at an electronic level, researchers can predict and understand its structure, stability, reactivity, and spectroscopic signatures with a high degree of accuracy.

Quantum Mechanical Calculations of Molecular Strain and Stability

Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized molecular geometry and calculate the strain energy. The strain energy is typically evaluated by comparing the heat of formation of the actual cyclic molecule with that of a hypothetical, strain-free acyclic analogue. For the related bicyclo[4.1.0]hept-1,6-ene, quantum mechanical calculations have shown a substantial increase in strain energy of approximately 17 kcal/mol compared to 1,2-dimethylcyclopropene, highlighting the energetic consequences of the fused-ring system. acs.org Similar calculations for 7,7-dichlorobicyclo[4.1.0]heptane allow for a detailed analysis of how the bulky and electronegative chlorine atoms affect bond lengths, bond angles, and dihedral angles, contributing to both steric and electronic strain. These computational studies provide a quantitative measure of the molecule's stability and its propensity to undergo reactions that relieve this inherent strain.

Table 1: Computed Properties of 7,7-Dichlorobicyclo[4.1.0]heptane

PropertyValue
Molecular FormulaC₇H₁₀Cl₂
Molecular Weight165.06 g/mol nih.gov
Exact Mass164.0159557 Da nih.gov
Complexity117 guidechem.com
Heavy Atom Count9 guidechem.com
Monoisotopic Mass164.0159557 g/mol guidechem.com

Theoretical Studies and Modeling of Reaction Mechanisms and Intermediates

Computational modeling is crucial for elucidating the complex reaction mechanisms involving 7,7-dichlorobicyclo[4.1.0]heptane. One of the most fundamental reactions associated with this compound is its synthesis via the addition of dichlorocarbene (:CCl₂) to cyclohexene (B86901). oc-praktikum.de Theoretical studies can model the entire reaction pathway of this cycloaddition. This includes:

Formation of the Reactive Intermediate: Modeling the generation of dichlorocarbene from chloroform (B151607) and a strong base, often under phase-transfer catalysis conditions. scribd.com

Transition State Analysis: Calculating the transition state structure for the approach of the dichlorocarbene to the cyclohexene double bond. This provides critical information about the reaction's activation energy and stereoselectivity.

Product Formation: Confirming the thermodynamic stability of the resulting 7,7-dichlorobicyclo[4.1.0]heptane product.

Furthermore, computational methods are used to investigate subsequent reactions of 7,7-dichlorobicyclo[4.1.0]heptane. For instance, its reaction with potassium t-butoxide in dimethyl sulfoxide (B87167) leads to a variety of products through complex rearrangement pathways. rsc.org Theoretical modeling can help map the potential energy surface of this reaction, identifying key intermediates and transition states that govern the formation of products like o-ethyltoluene and 3-ethylidenecyclohexenes. rsc.org Similarly, the mechanism of its reaction with phosphorus trichloride can be explored, predicting the structures of the resulting phosphonic dichlorides. researchgate.net These computational insights are invaluable for understanding reactivity and for designing new synthetic strategies.

Computational Prediction of Spectroscopic Properties to Aid Experimental Assignments

The structural complexity of 7,7-dichlorobicyclo[4.1.0]heptane can make the unambiguous assignment of experimental spectra, particularly Nuclear Magnetic Resonance (NMR) spectra, a challenging task. Computational chemistry offers a powerful solution by predicting spectroscopic properties that can be directly compared with experimental data.

Using methods such as DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. The process involves first optimizing the molecule's geometry and then applying a specialized computational protocol (like the GIAO - Gauge-Including Atomic Orbital method) to predict the magnetic shielding tensors for each nucleus. These theoretical values, when properly scaled, typically show excellent correlation with experimental spectra, aiding in the precise assignment of each resonance to a specific atom in the molecule. blogspot.com For instance, the complex multiplet patterns observed in the ¹H NMR spectrum between 1.12-1.36 ppm and 1.61-1.71 ppm can be definitively assigned to the respective methylene (B1212753) and methine protons of the cyclohexane (B81311) ring through computational analysis. blogspot.com

Beyond NMR, computational methods can also predict other spectroscopic data, such as infrared (IR) vibrational frequencies. Theoretical calculations can determine the frequencies and intensities of C-H and C-Cl stretching and bending modes, which helps in interpreting the experimental IR spectrum and confirming the presence of key functional groups.

Table 2: Experimental ¹H NMR Data for 7,7-Dichlorobicyclo[4.1.0]heptane

Chemical Shift (δ) [ppm]MultiplicityNumber of ProtonsAssignment
1.12-1.36m4 HC4-H, C5-H
1.61-1.71m4 HC3-H, C6-H

Spectrum recorded in CDCl₃ at 500 MHz. blogspot.com

Synthetic Utility and Derivatization of 7,7 Dichlorobicyclo 4.1.0 Heptane

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural characteristics of 7,7-dichlorobicyclo[4.1.0]heptane make it an important intermediate in the synthesis of complex organic molecules, including natural products. The strained cyclopropane (B1198618) ring can be strategically opened or rearranged to introduce functionality and build intricate carbon skeletons.

An early demonstration of its synthetic potential was in the total synthesis of ishwarane, a sesquiterpenoid natural product. sci-hub.se In this synthesis, a related dibromocarbene adduct was utilized, showcasing the principle of using dihalocyclopropanes derived from cyclohexene (B86901) systems to construct complex polycyclic structures. sci-hub.se The rigid, three-dimensional nature of the bicyclo[4.1.0]heptane core serves as a valuable scaffold for creating molecules with potential biological activity.

Building Block for Diverse Molecular Scaffolds and Ring Systems

7,7-Dichlorobicyclo[4.1.0]heptane is a valuable starting material for generating a variety of different molecular frameworks through skeletal rearrangements and ring expansions. The course of these reactions is often highly dependent on the specific reaction conditions.

Under the influence of certain reagents, derivatives of 7,7-dichlorobicyclo[4.1.0]heptane can undergo rearrangement to form bicyclo[3.2.0]heptane systems. researchgate.net Furthermore, transformations involving carbene-carbene rearrangements can lead to the formation of heterocyclic compounds, such as pyrroles. A significant application is its use in ring-expansion reactions to produce seven-membered ring systems. For instance, the dehydrochlorination and isomerization of 7,7-dichlorobicyclo[4.1.0]heptane can yield cycloheptatriene-1,3,5, demonstrating a method to expand the six-membered ring to a seven-membered one. google.com

The table below summarizes selected transformations of the 7,7-Dichlorobicyclo[4.1.0]heptane scaffold.

Starting MaterialReagents/ConditionsProduct(s)Ring System Transformation
7,7-Dichlorobicyclo[4.1.0]heptaneCopper (I) or (II) salts, Methanol (B129727) or Ethanol (B145695), 160°CCycloheptatriene-1,3,5Bicyclo[4.1.0]heptane → Cycloheptatriene (B165957)
Derivatives of 7,7-Dichlorobicyclo[4.1.0]heptaneVariesBicyclo[3.2.0]heptane derivativesBicyclo[4.1.0]heptane → Bicyclo[3.2.0]heptane
Derivatives of 7,7-Dichlorobicyclo[4.1.0]heptaneVariesPyrrolesBicyclo[4.1.0]heptane → Pyrrole (Heterocycle)

Precursor in the Synthesis of Specialty Organophosphorus Compounds

7,7-Dichlorobicyclo[4.1.0]heptane serves as a precursor in the synthesis of specialized organophosphorus compounds, which are molecules containing a carbon-phosphorus bond. These compounds have applications in various fields of chemistry.

A patented method describes the preparation of 7,7-dichlorobicyclo blogspot.comheptyl-2-phosphonic acid dichloroanhydride. google.com This process involves the direct reaction of 7,7-dichlorobicyclo[4.1.0]heptane with phosphorus trichloride (B1173362) in the presence of oxygen. google.com The resulting product is identified as a valuable intermediate for further organophosphorus synthesis, thereby expanding the range of available organophosphorus building blocks. google.com

Reaction Scheme for Organophosphorus Synthesis

Reactant 1 Reactant 2 Conditions Product

Applications in the Construction of Novel Polycyclic and Bridged Chemical Structures

The inherent structural features of 7,7-dichlorobicyclo[4.1.0]heptane make it an ideal starting point for the construction of novel polycyclic and bridged chemical frameworks. The energy stored in its strained bicyclic system can be harnessed to drive the formation of more complex structures. For example, it can serve as a precursor for generating benzocyclopropenes through a double dehydrohalogenation reaction. Its utility in building complex, rigid three-dimensional structures makes it a target for medicinal chemistry and drug discovery programs seeking novel molecular scaffolds.

Exploration of its Utility in Annulene Chemistry and Aromatic Systems

Derivatives of 7,7-dichlorobicyclo[4.1.0]heptane have been instrumental in the synthesis and study of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds. Specifically, a derivative was used as a key intermediate in the synthesis of a highly aromatic and planar sigmaaldrich.comannulene. amazonaws.com In this synthesis, a substituted cyclohexene undergoes a cyclopropanation reaction with chloroform (B151607) and a base to generate the corresponding 7,7-dichlorobicyclo[4.1.0]heptane derivative. amazonaws.com This intermediate is then carried through several steps to ultimately form the stable, aromatic annulene. This work demonstrates that the bicyclo[4.1.0]heptane framework can be used to strategically prevent destabilizing cross-ring interactions that can occur in unstable annulene systems. amazonaws.com

Additionally, the conversion of 7,7-dichlorobicyclo[4.1.0]heptane to cycloheptatriene-1,3,5 provides a link to the chemistry of aromatic systems. google.com Cycloheptatriene is the precursor to the tropylium cation, a classic example of a non-benzenoid aromatic species that follows Hückel's rule.

Future Directions in 7,7 Dichlorobicyclo 4.1.0 Heptane Research

Development of Novel and Environmentally Sustainable Synthetic Routes

The primary synthesis of 7,7-dichlorobicyclo[4.1.0]heptane involves the [2+1] cycloaddition of dichlorocarbene (B158193) to cyclohexene (B86901). Historically, this has been achieved by reacting chloroform (B151607) with a strong base. Modern research focuses on refining this process to be more efficient, safer, and environmentally friendly.

The application of green chemistry principles to the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane is a key area of ongoing research. yale.eduepa.gov This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. yale.edusigmaaldrich.com A significant advancement has been the widespread adoption of Phase-Transfer Catalysis (PTC). fzgxjckxxb.comjetir.org PTC facilitates the reaction between reagents in immiscible phases (e.g., an aqueous solution of sodium hydroxide (B78521) and an organic solution of chloroform and cyclohexene), eliminating the need for expensive, anhydrous aprortic solvents and allowing the use of water, a benign solvent. jetir.orgias.ac.inbartleby.com Catalysts like triethylbenzylammonium chloride (TEBA) or tricaprylmethylammonium chloride (Aliquat 336) are effective in transporting the hydroxide ion or its equivalent to the organic phase, where dichlorocarbene is generated in close proximity to the cyclohexene, leading to high yields. ias.ac.inchemistry-online.com

Further green advancements include the use of alternative energy sources to promote the reaction. Ultrasonic irradiation, a technique in sonochemistry, has been successfully used for dichlorocarbene generation. nih.gov This method can enhance reaction rates and yields, often under milder conditions than traditional heating. For example, an improved method using ultrasound in the reaction of carbon tetrachloride with magnesium has been developed to generate dichlorocarbene in a neutral medium, which avoids side reactions like saponification and aldol condensation that can occur in strongly basic PTC systems. nih.gov

Table 1: Comparison of Synthetic Methods for 7,7-Dichlorobicyclo[4.1.0]heptane and its Derivatives

Method Carbene Source Conditions Key Advantages Yield
Classical Method CHCl₃ + Strong Base (e.g., KOH) Anhydrous organic solvent Foundational method Variable
Phase-Transfer Catalysis (PTC) CHCl₃ + aq. NaOH Biphasic system with PTC catalyst (e.g., TEBA) Avoids anhydrous solvents, uses water, high efficiency Up to 97%
Ultrasonic Irradiation CCl₄ + Mg Neutral medium, room temperature Avoids strong base, good selectivity High nih.gov

Discovery of New Reactivity Modes and Highly Selective Transformations

The strained three-membered ring and the two chlorine atoms make 7,7-dichlorobicyclo[4.1.0]heptane a substrate for a variety of chemical transformations. Research continues to uncover new reactions and improve the selectivity of known ones.

Key areas of exploration include:

Skeletal Rearrangements: The compound can undergo ring-expansion and contraction reactions. Under the influence of certain reagents, it can rearrange to form the bicyclo[3.2.0]heptane ring system. This transformation is believed to proceed through a carbene intermediate formed by the elimination of a chlorine atom.

Ring-Opening and Aromatization: Treatment with bases such as potassium t-butoxide can induce ring-opening, leading to the formation of aromatic products like o-ethyltoluene and ethylbenzene. rsc.org

Dehydrochlorination and Isomerization: In the presence of copper salt catalysts, 7,7-dichlorobicyclo[4.1.0]heptane can undergo dehydrochlorination and isomerization to yield cycloheptatriene-1,3,5, demonstrating a method for expanding the six-membered ring into a seven-membered ring. google.com

Selective Reduction: The gem-dichloro group can be selectively reduced. For instance, reduction with lithium aluminum hydride can produce the corresponding monochlorocyclopropane. researchgate.net

Reactions with Nucleophiles: The compound reacts with various nucleophiles. For example, its reaction with phosphorus trichloride (B1173362) has been reported, leading to organophosphorus compounds. researchgate.net

Advancements in Computational Modeling for Predictive Chemistry and Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like 7,7-dichlorobicyclo[4.1.0]heptane. Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to explore its electronic structure and reactivity. nih.govresearchgate.net

These computational methods provide deep insights into:

Reaction Mechanisms: DFT calculations can model reaction pathways, identify transition states and intermediates, and calculate activation energies. mdpi.com This helps elucidate complex mechanisms, such as the stepwise versus concerted nature of dichlorocarbene addition to alkenes or the pathways of skeletal rearrangements. nih.gov

Predicting Reactivity: By calculating properties like molecular orbital energies (HOMO-LUMO gaps) and electrostatic potential maps, researchers can predict how the molecule will interact with different reagents. libretexts.org For example, computational studies can help explain the electrophilic nature of dichlorocarbene and its reactivity towards the electron-rich double bond of cyclohexene. nih.govlibretexts.org

Structural Analysis: While experimental techniques like X-ray crystallography on derivatives provide definitive structural data, computational models can accurately predict bond lengths, angles, and conformations, aiding in the analysis of spectroscopic data.

Design and Synthesis of Architecturally Complex Derivatives with Tailored Reactivity

7,7-Dichlorobicyclo[4.1.0]heptane is a valuable starting material for building more elaborate molecular structures. Its rigid, strained bicyclic framework serves as a strategic building block for complex molecular architectures.

Future work in this area focuses on using the inherent reactivity of the dichlorocyclopropane moiety to construct novel polycyclic and heterocyclic systems. For instance, derivatives of 7,7-dihalobicyclo[4.1.0]heptanes are precursors in the synthesis of heterocycles like pyrroles through carbene-carbene rearrangement pathways. Furthermore, reactions that functionalize the bicyclic core, such as the reaction with phosphorus trichloride to create 7,7-dichlorobicyclo[4.1.0]heptyl-2-phosphonic acid dichloroanhydride, open doors to new classes of organophosphorus compounds with potentially unique properties. google.com The design of these complex derivatives is often aimed at creating molecules with specific biological activities or material properties, leveraging the three-dimensional structure of the bicyclo[4.1.0]heptane scaffold.

Q & A

Basic: What synthetic methodologies are used to prepare 7,7-dichlorobicyclo[4.1.0]heptane, and how do reaction conditions impact yield?

Answer:
The primary synthesis involves dichlorocarbene addition to cyclohexene via phase transfer catalysis (PTC). Key steps:

  • Reagents: Cyclohexene, chloroform, NaOH (50% aqueous), and a PTC (e.g., benzyltriethylammonium chloride).
  • Mechanism: The PTC transfers OH⁻ ions to the organic phase, deprotonating chloroform to generate dichlorocarbene (CCl₂), which reacts with cyclohexene to form the bicyclic product .
  • Conditions: Reflux (40–60°C), vigorous stirring (40–60 min), and a 1:1 molar ratio of cyclohexene:chloroform .
Method Catalyst Base Yield Key Limitations
Batch PTCBenzyltriethylammonium chlorideNaOH (50%)38.8%Product loss during semi-micro distillation
Flow PTCDiethylmethylamineNaOHNot reportedClogging due to gas formation; resolved via oscillatory flow

Optimization Tips:

  • Increase interfacial area via high-shear mixing.
  • Use excess chloroform to drive dichlorocarbene formation.
  • Monitor reaction progress with GC-MS to avoid over-decomposition .

Basic: How is 7,7-dichlorobicyclo[4.1.0]heptane characterized structurally and analytically?

Answer:
Spectroscopic Methods:

  • IR Spectroscopy: C-Cl stretches at 580–785 cm⁻¹ , sp³ C-H stretches <3000 cm⁻¹, and CH₂ bending at 1250–1465 cm⁻¹ confirm the bicyclic structure .
  • GC-MS: Retention time and molecular ion peak (m/z 165.06) verify purity and molecular weight .

Computational Data:

  • Molecular Mechanics: Strain energy calculations for bicyclo[4.1.0]heptane derivatives (e.g., 27.2 kJ/mol for cis-bicyclo[4.1.0]heptane) suggest moderate ring strain, influencing reactivity .

Physical Properties:

  • Density: 1.208 g/mL (25°C)
  • Refractive Index: n²⁰/D = 1.503
  • Boiling Point: 198°C at 760 mmHg .

Advanced: How do computational models predict the reactivity and stability of 7,7-dichlorobicyclo[4.1.0]heptane?

Answer:
Molecular Mechanics Calculations:

  • Strain Energy: Bicyclo[4.1.0]heptane derivatives exhibit strain energies comparable to norbornanes (~27 kJ/mol), which increase with bulky substituents .
  • Conformational Analysis: The bicyclic framework restricts chlorine atoms to axial positions, increasing steric hindrance and reducing nucleophilic substitution rates .

Reactivity Predictions:

  • Electrophilic Sites: The bridgehead carbons are electron-deficient due to C-Cl bonds, making them susceptible to nucleophilic attack.
  • Thermal Stability: High ring strain may lead to ring-opening reactions above 200°C .

Advanced: How can contradictions in dichlorocarbene trapping efficiency across studies be resolved?

Answer:
Discrepancies arise from variations in base strength , solvent polarity , and mixing efficiency :

  • Base Strength: Strong bases (e.g., K t-butoxide) generate dichlorocarbene rapidly but may cause side reactions (e.g., dimethyl sulfoxide methylation) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize dichlorocarbene but compete with PTC-mediated phase transfer .

Resolution Strategies:

  • Use flow chemistry with oscillatory mixing to enhance interfacial contact and reduce side products .
  • Compare reaction outcomes under standardized conditions (e.g., 50% NaOH, 40°C) to isolate catalyst-specific effects .

Basic: What safety protocols are essential for handling 7,7-dichlorobicyclo[4.1.0]heptane?

Answer:
Hazard Classification (GHS):

  • Flammable liquid (Category 4)
  • Acute oral toxicity (Category 4)
  • Eye irritation (Category 2A)
  • Aquatic toxicity (Chronic 2) .

Handling Guidelines:

  • PPE: Gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation.
  • Waste Disposal: Collect organic waste in halogenated solvent containers .

Advanced: How does the bicyclo[4.1.0]heptane scaffold influence stereochemical outcomes in derivatives?

Answer:

  • Steric Effects: The rigid bicyclic structure enforces equatorial positioning of substituents, minimizing 1,3-diaxial interactions.
  • Chirality: The bridgehead carbons (C7) are not chiral centers due to symmetry, but substituents on adjacent carbons (e.g., C2) can introduce chirality .

Example:

  • In 2,2-dichlorobicyclo[2.2.1]heptane (norbornane derivative), the chlorine atoms occupy axial positions, creating distinct stereoisomers .

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